2-Cyclopropyl-6-fluorotoluene is an organic compound characterized by the presence of a cyclopropyl group and a fluorine atom attached to a toluene backbone. Its molecular formula is , and it has a molecular weight of approximately 150.19 g/mol. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity profiles, making it of interest in various scientific applications.
2-Cyclopropyl-6-fluorotoluene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction, which is a widely used technique in organic synthesis for forming carbon-carbon bonds. The compound is also available from chemical suppliers such as Sigma-Aldrich and BenchChem, indicating its relevance in research and industrial applications .
This compound falls under the category of aromatic hydrocarbons due to its benzene ring structure, and it is classified as a substituted toluene derivative. The presence of both the cyclopropyl and fluorine substituents adds to its classification as a halogenated aromatic compound.
The synthesis of 2-Cyclopropyl-6-fluorotoluene typically involves the following methods:
The Suzuki–Miyaura coupling reaction generally requires specific conditions, including:
Optimizing these parameters can significantly impact the yield and purity of the final product.
The molecular structure of 2-Cyclopropyl-6-fluorotoluene consists of:
CC1=C(C=CC=C1F)C2CC2.CC1=C(C=CC=C1F)C2CC2These details highlight the compound's unique arrangement of atoms, which influences its chemical behavior.
2-Cyclopropyl-6-fluorotoluene can participate in various chemical reactions, including:
The specifics of these reactions depend on various factors such as temperature, solvent choice, and concentration of reagents. For instance:
The mechanism by which 2-Cyclopropyl-6-fluorotoluene reacts involves several steps depending on the type of reaction:
These mechanisms are crucial for understanding how 2-Cyclopropyl-6-fluorotoluene can be transformed into other useful chemical entities.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F |
| Molecular Weight | 150.19 g/mol |
| IUPAC Name | 1-cyclopropyl-3-fluoro-2-methylbenzene |
| InChI Key | KNLQHTPHRASBQG-UHFFFAOYSA-N |
These properties underline the potential applications in synthetic organic chemistry.
2-Cyclopropyl-6-fluorotoluene has several scientific uses:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7